Benzofuran-5-ylmethanesulfonyl chloride
Description
Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Synthesis
Benzofuran derivatives are a cornerstone of modern organic and medicinal chemistry. lbp.worldnih.govacs.org This class of heterocyclic compounds is found in numerous natural products and synthetically developed molecules that exhibit a wide array of biological activities. lbp.worldnih.govrsc.org Their applications are diverse, ranging from pharmaceuticals to materials science.
The benzofuran nucleus is a key structural motif in many biologically active compounds, including those with anti-inflammatory, antimicrobial, antitumor, and antiviral properties. lbp.worldmdpi.comscispace.com For instance, certain benzofuran derivatives have been investigated for their potential in treating diseases like cancer, diabetes, and Alzheimer's disease. nih.govmdpi.com The versatility of the benzofuran ring system allows for extensive functionalization, enabling chemists to fine-tune the properties of these molecules for specific applications. organic-chemistry.orgmdpi.com The development of novel and efficient methods for synthesizing benzofuran derivatives remains an active area of research, with strategies involving transition-metal catalysis, cyclization reactions, and visible-light-mediated processes. nih.govorganic-chemistry.org
Role of Sulfonyl Chlorides as Pivotal Synthetic Intermediates
Sulfonyl chlorides are highly valuable reagents in organic synthesis, primarily serving as precursors for the introduction of the sulfonyl group into molecules. magtech.com.cn This functional group is a key component of many pharmaceuticals, agrochemicals, and dyes. The high reactivity of the sulfonyl chloride moiety allows it to readily undergo reactions with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing compounds, respectively. researchgate.netrsc.org
Sulfonamides, in particular, are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. researchgate.netcbijournal.com The traditional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net Beyond their use in forming sulfonamides, sulfonyl chlorides are also employed in a range of other transformations, including Friedel-Crafts reactions and as a source of sulfonyl radicals in photocatalysis. magtech.com.cnnih.gov
Structural Context of Benzofuran-5-ylmethanesulfonyl Chloride
This compound is characterized by a benzofuran ring system where a methanesulfonyl chloride group (-CH₂SO₂Cl) is attached at the 5-position. The benzofuran portion consists of a benzene (B151609) ring fused to a furan (B31954) ring. The methanesulfonyl chloride group provides a highly reactive site for nucleophilic substitution.
Below is a table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | Benzofuran |
| Substituent | Methanesulfonyl chloride (-CH₂SO₂Cl) |
| Position of Substitution | 5-position of the benzofuran ring |
A closely related compound, Benzofuran-5-sulfonyl chloride, has the CAS Number 869885-60-9. sigmaaldrich.combldpharm.com It is important to note the structural difference: this compound contains a methylene (B1212753) (-CH₂-) linker between the benzofuran ring and the sulfonyl chloride group, which would affect its reactivity and physical properties compared to the direct attachment in Benzofuran-5-sulfonyl chloride.
Overview of Research Trajectories Pertaining to Organosulfur Compounds
Organosulfur compounds, which are organic compounds containing sulfur, are a major focus of research in various scientific disciplines. openaccesspub.org They are integral to the fields of medicine, materials science, and biotechnology. openaccesspub.org Current research trends in organosulfur chemistry include the development of new synthetic methodologies, the investigation of their biological activities, and their application in materials science. openaccesspub.orgacs.org
In medicine, many organosulfur compounds have shown promise as therapeutic agents. openaccesspub.orgfrontiersin.org For example, compounds found in garlic and other vegetables have been studied for their anti-inflammatory and anti-cancer properties. openaccesspub.orgnih.gov The development of novel drugs containing sulfur is an ongoing endeavor.
In materials science, the incorporation of sulfur into polymers and other materials can impart unique properties, such as high thermal stability and electrical conductivity. openaccesspub.org This has led to the development of advanced materials for various applications. openaccesspub.org
The synthesis of organosulfur compounds is also a vibrant area of research, with a focus on developing more efficient, selective, and environmentally friendly methods. acs.org This includes the use of catalysis and the development of novel sulfur-containing reagents. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO3S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
1-benzofuran-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2 |
InChI Key |
OLPKQJUUHGDWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzofuran 5 Ylmethanesulfonyl Chloride
Strategies for the Construction of the Benzofuran (B130515) Core
The benzofuran nucleus is a prevalent motif in numerous natural products and pharmacologically active compounds. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed over the years. These methodologies can be broadly categorized into classical annulation techniques, transition-metal-catalyzed cyclizations, metal-free protocols, and rearrangement-based syntheses.
Classical Approaches to Benzofuran Annulation
Classical methods for benzofuran synthesis often involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring. These approaches, while traditional, remain valuable for their reliability and scalability.
One of the most well-known methods is the Perkin rearrangement , which historically was one of the first syntheses of benzofuran itself. jocpr.com A more common and versatile approach is the Rap-Stoermer reaction , which involves the condensation of an α-haloketone with a salicylaldehyde (B1680747) derivative in the presence of a base. researchgate.net Another significant classical route involves the intramolecular cyclization of α-phenoxyketones, often under acidic conditions.
These classical syntheses are characterized by the use of stoichiometric reagents and often require elevated temperatures. The regioselectivity of these reactions is largely dictated by the substitution pattern of the phenolic precursor.
Transition-Metal-Catalyzed Benzofuran Synthesis
Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal catalysis, and the synthesis of benzofurans is no exception. nih.gov These methods often offer milder reaction conditions, higher functional group tolerance, and novel bond disconnections compared to classical approaches.
Palladium- and copper-catalyzed reactions are particularly prominent in this area. A widely employed strategy involves the intramolecular cyclization of o-alkynylphenols. nih.gov This transformation can be catalyzed by a variety of transition metals, including palladium, copper, gold, and silver. nih.gov
Another powerful approach is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This domino reaction allows for the rapid construction of substituted benzofurans. nih.gov Similarly, intramolecular Heck reactions of o-alkenylphenols or their derivatives have been successfully utilized to forge the benzofuran ring system. nih.gov
The following table summarizes some key transition-metal-catalyzed methods for benzofuran synthesis.
| Reaction Type | Catalysts | Starting Materials | Key Features |
| Intramolecular Cyclization of o-Alkynylphenols | Pd, Cu, Au, Ag | o-Alkynylphenols | Mild conditions, high yields |
| Sonogashira Coupling/Cyclization | Pd/Cu | o-Iodophenols, Terminal Alkynes | Domino reaction, good functional group tolerance |
| Intramolecular Heck Reaction | Pd | o-Alkenylphenols | Forms C-C bond at C2-C3 |
| C-H Activation/Annulation | Rh, Ru, Pd | Phenols, Alkynes | Atom-economical, direct functionalization |
Metal-Free Cyclization and Annulation Protocols
In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns over cost, toxicity, and sustainability. Several metal-free strategies for benzofuran synthesis have emerged.
One such approach involves the use of hypervalent iodine reagents to mediate the oxidative cyclization of o-hydroxystilbenes to afford 2-arylbenzofurans. organic-chemistry.org Radical-mediated cyclizations have also been explored, offering a distinct mechanistic pathway to the benzofuran core. researchgate.netrsc.org Furthermore, base-mediated or acid-catalyzed intramolecular cyclizations of suitably functionalized phenols provide direct access to the benzofuran ring system under metal-free conditions. nih.gov
Rearrangement-Based Syntheses of Benzofuran Systems
Rearrangement reactions offer unique and often elegant pathways to complex molecular scaffolds. In the context of benzofuran synthesis, the Claisen rearrangement of aryl propargyl ethers has been a particularly fruitful strategy. This pericyclic reaction, followed by subsequent cyclization, can lead to the formation of 2-methylbenzofurans. A related approach involves a tandem Claisen rearrangement/cyclization sequence of allyloxy-substituted aromatic compounds.
Regioselective Functionalization at the Benzofuran C5-Position
Once the benzofuran core is constructed, the next critical step towards the synthesis of Benzofuran-5-ylmethanesulfonyl chloride is the regioselective introduction of a suitable functional group at the C5 position. The electronic properties of the benzofuran ring system influence the regioselectivity of electrophilic substitution and other functionalization reactions.
Direct Halogenation and Subsequent Cross-Coupling Strategies
A robust and versatile strategy for the functionalization of the C5 position of benzofuran involves an initial direct halogenation followed by a transition-metal-catalyzed cross-coupling reaction. This two-step sequence allows for the introduction of a wide variety of substituents with high regiocontrol.
Direct Halogenation:
Direct halogenation of the benzofuran ring can be achieved using various electrophilic halogenating agents. The position of halogenation is influenced by the substituents already present on the benzofuran ring. For the synthesis of 5-halobenzofurans, starting from unsubstituted or appropriately substituted benzofurans, specific reaction conditions are required to favor substitution at the C5 position over other positions like C2, C3, or C7. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.govrsc.org Chlorination can be performed with reagents such as N-chlorosuccinimide (NCS) or chlorine gas. nih.gov
Subsequent Cross-Coupling Strategies:
With a halogen atom installed at the C5 position, a plethora of cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically catalyzed by palladium complexes and offer a powerful tool for molecular diversification.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a 5-halobenzofuran with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and high functional group tolerance, making it a highly valuable tool in organic synthesis. researchgate.net
Heck-Mizoroki Reaction: The Heck reaction couples a 5-halobenzofuran with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is particularly useful for the synthesis of 5-alkenylbenzofurans.
Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between a 5-halobenzofuran and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. bohrium.comwikipedia.org It provides a direct route to 5-alkynylbenzofurans.
The following table provides a summary of these key cross-coupling reactions at the C5-position of benzofuran.
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 5-Aryl/Alkyl-benzofuran |
| Heck-Mizoroki | Alkene | Pd catalyst, Base | 5-Alkenyl-benzofuran |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-benzofuran |
While a direct synthesis of this compound is not prominently described in the literature, a plausible synthetic route can be envisioned starting from a C5-functionalized benzofuran. For instance, benzofuran-5-carbaldehyde, which can be synthesized via various methods, could be reduced to benzofuran-5-ylmethanol. jocpr.com This alcohol could then be converted to the corresponding thiol, which upon oxidative chlorination would yield the target this compound. Alternatively, direct chlorosulfonylation of 5-methylbenzofuran (B96412) could be explored, although regioselectivity might be a challenge.
Electrophilic Aromatic Substitution at the C5-Position
Electrophilic aromatic substitution (EAS) on the benzofuran ring system presents a significant regioselectivity challenge. The furan ring is inherently more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. pixel-online.net Consequently, electrophilic substitutions on unsubstituted benzofuran typically occur preferentially at the C2 or C3 positions of the furan moiety. stackexchange.comechemi.com
Achieving substitution at the C5-position on the benzene ring requires overcoming this inherent reactivity. This can be accomplished under specific circumstances, such as in Friedel-Crafts reactions where the presence of certain catalysts and reaction conditions can favor substitution on the benzene portion of the molecule. However, these methods often lack precise regiocontrol and may lead to a mixture of isomers, including substitution at other positions on the benzene ring (C4, C6, C7), necessitating complex purification procedures. The stability of the intermediate sigma complex plays a crucial role in determining the position of the attack; the intermediate formed by attack at the furan ring is generally more stabilized. stackexchange.comechemi.com Therefore, direct electrophilic substitution is not typically the preferred method for the specific and high-yielding synthesis of a C5-substituted benzofuran precursor required for this compound.
Ortho-Directed Metalation and Functionalization
A more precise and powerful strategy for achieving regioselective C5-functionalization is through directed ortho-metalation (DoM). cdnsciencepub.comcdnsciencepub.com This methodology utilizes a directing metalation group (DMG) covalently attached to the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent ortho-position. cdnsciencepub.com The resulting aryl anion intermediate can then be trapped with a suitable electrophile to introduce a wide variety of functional groups.
In the context of benzofuran, a DMG placed at the C4-position can effectively direct metalation to the C5-position. Common DMGs include amides, carbamates, and sulfonamides. The synthesis sequence involves first installing a DMG at C4 of the benzofuran scaffold. This substituted benzofuran is then treated with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. cdnsciencepub.com This process selectively removes the proton at C5, creating a C5-lithiated benzofuran species. This reactive intermediate can then be quenched with an appropriate electrophile to introduce the desired side chain, which will ultimately be converted into the methanesulfonyl chloride moiety. For instance, reaction with formaldehyde (B43269) (HCHO) would yield (4-DMG-benzofuran-5-yl)methanol. Subsequent removal of the DMG would provide the desired 5-substituted benzofuran precursor. cdnsciencepub.comcdnsciencepub.com
Table 1: Key Steps in Ortho-Directed Metalation for C5-Functionalization
| Step | Description | Reagents/Conditions | Purpose |
| 1 | Installation of DMG | Introduction of a directing group (e.g., carbamate) at the C4 position. | To control the regioselectivity of the metalation step. |
| 2 | Directed Metalation | Treatment with a strong organolithium base (e.g., s-BuLi/TMEDA) at low temperature (-78 °C). | Selective deprotonation at the C5 position, ortho to the DMG. |
| 3 | Electrophilic Quench | Reaction of the C5-lithiated intermediate with an electrophile (e.g., formaldehyde). | Introduction of a functional handle at the C5 position. |
| 4 | Removal of DMG | Cleavage of the directing group under appropriate conditions (e.g., hydrolysis). | To yield the final C5-substituted benzofuran precursor. |
Introduction of the Methanesulfonyl Chloride Moiety
The conversion of a C5-functionalized benzofuran into the target sulfonyl chloride requires a sequence of reactions to build the -CH2SO2Cl group. This typically involves preparing a suitable precursor at the C5-position and then applying methods for chlorosulfonation.
Synthesis of the 5-Substituted Benzofuran Precursor
The most versatile precursor for the synthesis of this compound is (benzofuran-5-yl)methanol or its corresponding halide, 5-(chloromethyl)benzofuran (B2397955). These precursors can be synthesized via several routes. As discussed previously, directed ortho-metalation provides a regioselective route to (benzofuran-5-yl)methanol. Alternatively, functional group manipulation from other 5-substituted benzofurans, such as the reduction of benzofuran-5-carboxylic acid or its esters, can yield the desired alcohol.
Conversion of the alcohol to a more reactive leaving group is often necessary. For example, treatment of (benzofuran-5-yl)methanol with thionyl chloride (SOCl₂) or a similar chlorinating agent can produce 5-(chloromethyl)benzofuran. This haloalkane is a key intermediate, primed for nucleophilic substitution to introduce the required sulfur atom.
Methods for Chlorosulfonation
Chlorosulfonation refers to the formation of a sulfonyl chloride. In this specific synthesis, the target molecule has a methylene (B1212753) (-CH₂-) spacer between the benzofuran ring and the sulfonyl chloride group. Therefore, direct chlorosulfonation of the benzofuran ring is not applicable. Instead, the process involves the oxidative chlorination of a sulfur-containing precursor, such as a thiol or a thioacetate, that has been previously attached to the 5-methyl position. organic-chemistry.org
A common and effective method is the reaction of the corresponding thiol, (benzofuran-5-yl)methanethiol, with an oxidizing agent in the presence of a chloride source. For example, bubbling chlorine gas through an aqueous acidic solution of the thiol can directly yield the sulfonyl chloride. organic-chemistry.org Alternative modern reagents that are often safer and easier to handle include N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) in combination with an acid, which can achieve the same transformation under milder conditions. organic-chemistry.org
Formation of the Methylsulfone Linker Preceding Chlorination
The construction of the C5-methanesulfonyl chloride group is most efficiently achieved by first forming a carbon-sulfur bond and then oxidizing it. This multi-step approach provides better control and higher yields than attempting a one-pot functionalization.
The typical synthetic sequence is as follows:
Nucleophilic Substitution: Starting with 5-(chloromethyl)benzofuran, a sulfur nucleophile is introduced. A common method involves reaction with thiourea. This forms a stable isothiouronium salt, which can be readily isolated.
Hydrolysis: The isothiouronium salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to liberate the corresponding thiol, (benzofuran-5-yl)methanethiol.
Oxidative Chlorination: The crude or purified thiol is subjected to oxidative chlorination as described in section 2.3.2. The thiol is oxidized directly to the sulfonyl chloride. This step must be carefully controlled, as incomplete oxidation can lead to other sulfur-containing byproducts.
Table 2: Synthetic Pathway for the Methanesulfonyl Chloride Moiety
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | 5-(Chloromethyl)benzofuran | Thiourea (H₂NCSNH₂) | S-(Benzofuran-5-ylmethyl)isothiouronium chloride | Formation of a stable C-S bond. |
| 2 | Isothiouronium Salt | Sodium Hydroxide (B78521) (NaOH), then acid workup | (Benzofuran-5-yl)methanethiol | Generation of the thiol precursor. |
| 3 | (Benzofuran-5-yl)methanethiol | Chlorine (Cl₂), Water (H₂O), HCl | This compound | Oxidative chlorination to form the final product. |
Purification and Isolation Techniques in the Synthesis of this compound
Sulfonyl chlorides are reactive electrophiles that are sensitive to moisture and nucleophiles. wikipedia.org Their purification and isolation require specific techniques to prevent hydrolysis back to the corresponding sulfonic acid or other side reactions. orgsyn.org
Aqueous Workup: After the synthesis, the reaction mixture is often quenched with ice-cold water. The sulfonyl chloride, being an oil or solid insoluble in water, can be separated. orgsyn.org A wash with a cold, dilute acid solution, such as hydrochloric acid, can help remove any remaining basic reagents or acid-soluble impurities. google.com It is crucial to perform these steps quickly and at low temperatures to minimize hydrolysis. orgsyn.org
Vacuum Stripping: For crude liquid sulfonyl chlorides, vacuum stripping is an effective method to remove volatile impurities like residual solvents, chlorine, or mercaptans. google.com This process involves applying a vacuum to the material, sometimes at a slightly elevated temperature (e.g., 40-60 °C), while sweeping the vapors away with a stream of an inert gas like nitrogen or argon. google.com
Chromatography: If the sulfonyl chloride is sufficiently stable, flash column chromatography on silica (B1680970) gel can be used for purification. rsc.org Non-polar eluent systems, such as hexanes and ethyl acetate, are typically employed. It is essential to use dry solvents and silica gel to prevent decomposition of the product on the column. rsc.org
Recrystallization: If this compound is a solid, recrystallization is a highly effective purification method. This technique requires finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Non-polar solvents are generally preferred to minimize reactivity.
Drying and Storage: The final, purified product must be thoroughly dried under vacuum to remove all traces of water and solvents. Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to ensure its stability. chemeurope.com
Table 3: Purification Techniques for Sulfonyl Chlorides
| Technique | Purpose | Key Considerations |
| Acidic Wash | Removal of sulfonic acid byproducts and other basic impurities. | Must be performed with cold solutions to minimize hydrolysis of the sulfonyl chloride. google.com |
| Vacuum Stripping | Removal of volatile impurities from a liquid product. | An inert gas sweep helps to efficiently remove vapors. google.com |
| Flash Chromatography | Separation from non-volatile impurities of different polarity. | Requires anhydrous conditions (dry silica, dry solvents) to prevent product degradation. rsc.org |
| Recrystallization | High-level purification of solid products. | The choice of solvent is critical to ensure good recovery and purity. |
| Inert Atmosphere Handling | Prevents hydrolysis during storage and handling. | Essential due to the moisture-sensitive nature of sulfonyl chlorides. chemeurope.com |
Reactivity and Reaction Mechanisms of Benzofuran 5 Ylmethanesulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of Benzofuran-5-ylmethanesulfonyl chloride is highly electrophilic. This pronounced electrophilicity arises from the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. fiveable.me The sulfonyl group's electron-withdrawing nature also renders the chloride ion a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me
The electrophilic character of the sulfur atom is a cornerstone of the compound's reactivity, enabling the introduction of the benzofuran-5-ylmethanesulfonyl group into a wide array of molecules. Resonance stabilization further enhances the electrophilicity of the sulfur atom by delocalizing the positive charge. pearson.com
Mechanisms of Sulfonyl Chloride Hydrolysis
This compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. wikipedia.org The mechanism of this solvolysis reaction has been a subject of extensive study. For aryl and primary alkyl sulfonyl chlorides, a concerted SN2-like mechanism is generally proposed. nih.gov
In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the sulfur center. rsc.org The reaction can be catalyzed by a second water molecule acting as a general base. researchgate.net Under alkaline conditions, the more potent nucleophile, the hydroxide (B78521) ion, attacks the sulfur atom, leading to a faster rate of hydrolysis. rsc.orgresearchgate.net The hydrolysis of arenesulfonyl chlorides in water can proceed through two pathways within the SNAr mechanism, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another through an anionic intermediate. researchgate.net
Reductive Transformations of the Sulfonyl Chloride Group
The sulfonyl chloride group in this compound can be reduced to a thiol (mercaptan). This transformation is a valuable synthetic route to thiols. Common reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting sulfonyl chlorides to thiols. taylorfrancis.comresearchgate.net
Zinc and Acid: The use of zinc dust in an acidic medium (e.g., acetic acid or sulfuric acid) is a classical method for this reduction. google.com
Catalytic Hydrogenation: Aromatic sulfonyl chlorides can be reduced to the corresponding thiols using hydrogen gas under moderate pressure in the presence of a palladium catalyst. taylorfrancis.comgoogle.com
Triphenylphosphine: This reagent can also be employed for the reduction of sulfonyl chlorides to thiols. researchgate.net
These reductive processes significantly expand the synthetic utility of this compound, allowing for its conversion into the corresponding thiol, which can then participate in a different set of chemical transformations.
Potential for Radical-Mediated Reactions Involving the Sulfonyl Chloride
While specific experimental studies on the radical-mediated reactions of this compound are not extensively documented in publicly available literature, its structural features—a sulfonyl chloride appended to a benzylic-like methylene (B1212753) group on a benzofuran (B130515) scaffold—suggest a potential for engaging in such chemical transformations. The reactivity can be inferred from the well-established principles of radical chemistry and the behavior of analogous sulfonyl chlorides and benzylic compounds.
The initiation of radical reactions involving this compound would likely proceed through one of two primary pathways: homolytic cleavage of the sulfur-chlorine (S-Cl) bond or hydrogen atom abstraction from the methylene bridge.
Homolytic Cleavage of the S-Cl Bond:
The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage upon exposure to initiators such as light (photolysis) or heat, generating a sulfonyl radical and a chlorine radical. This process is a key step in many radical reactions involving sulfonyl chlorides. The resulting Benzofuran-5-ylmethanesulfonyl radical could then participate in a variety of subsequent reactions.
Addition to Un-saturates: The generated sulfonyl radical could add to carbon-carbon double or triple bonds, a common reaction pathway for sulfonyl radicals. This could be an intermolecular reaction with another unsaturated molecule or an intramolecular cyclization if a suitable unsaturated moiety is present elsewhere in the molecule or a tethered substrate.
Desulfonylation: Arylmethanesulfonyl radicals can, under certain conditions, undergo desulfonylation to extrude sulfur dioxide (SO2) and generate a more stable benzylic radical. In this case, it would lead to the formation of a 5-(chloromethyl)benzofuran (B2397955) and an SO2 molecule, although this pathway's favorability would depend on the specific reaction conditions.
Hydrogen Atom Abstraction from the Methylene Bridge:
The methylene group, being adjacent to the benzofuran ring system, is a benzylic-like position. The C-H bonds at this position are expected to be weaker than those of a simple alkane due to the resonance stabilization of the resulting benzylic radical. Radical initiators, such as halogen radicals, can abstract a hydrogen atom from this methylene bridge to form a resonance-stabilized Benzofuran-5-ylmethyl radical.
This benzylic radical could then undergo further reactions, such as:
Halogenation: In the presence of a halogen source (like Cl2 or Br2), the benzylic radical could be trapped to form a halogenated product, for example, Benzofuran-5-yl(chloro)methanesulfonyl chloride. This is analogous to the well-known free-radical halogenation of alkyl-substituted aromatic compounds.
Oxidation: The radical could react with oxygen to form a peroxy radical, leading to oxidative degradation or the formation of oxygenated products.
Chemical Transformations and Derivatization from Benzofuran 5 Ylmethanesulfonyl Chloride
Synthesis of Benzofuran-5-ylmethanesulfonamides
The reaction of Benzofuran-5-ylmethanesulfonyl chloride with primary or secondary amines is a fundamental transformation that yields the corresponding N-substituted benzofuran-5-ylmethanesulfonamides. This reaction, known as sulfonylation, is a well-established method for the formation of sulfonamides and typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally reacting more readily than secondary amines. researchgate.net
The synthesis of benzofuran-5-ylmethanesulfonamides from primary and secondary amines is a straightforward and widely applicable reaction. The general scheme involves the treatment of this compound with the desired amine in an inert solvent, often in the presence of a base such as pyridine (B92270) or triethylamine. researchgate.net For instance, the reaction with a primary amine, such as aniline, would yield N-phenyl-benzofuran-5-ylmethanesulfonamide. Similarly, a secondary amine, like diethylamine, would produce N,N-diethyl-benzofuran-5-ylmethanesulfonamide.
A notable example from the patent literature, although involving a more substituted benzofuran (B130515) core, describes the methanesulfonation of an amino-substituted benzofuran. This process involves reacting the amine with methanesulfonyl chloride in the presence of a hydrogen chloride scavenger, which is a common strategy in sulfonamide synthesis. youtube.com
Table 1: Representative Synthesis of Benzofuran-5-ylmethanesulfonamides from Primary and Secondary Amines
| Amine Reactant | Product | Typical Base |
| Methylamine | N-methyl-benzofuran-5-ylmethanesulfonamide | Pyridine |
| Aniline | N-phenyl-benzofuran-5-ylmethanesulfonamide | Triethylamine |
| Diethylamine | N,N-diethyl-benzofuran-5-ylmethanesulfonamide | Pyridine |
| Benzylamine | N-benzyl-benzofuran-5-ylmethanesulfonamide | Triethylamine |
The sulfonylation reaction is not limited to simple acyclic amines. Cyclic amines, such as piperidine (B6355638) and morpholine, readily react with this compound to afford the corresponding cyclic sulfonamides. These reactions follow the same general principles as with acyclic amines, requiring a base to facilitate the reaction. The resulting sulfonamides incorporate the cyclic amine moiety, which can be a desirable feature in the design of biologically active molecules. The reaction conditions are generally mild and provide good yields of the desired products.
Table 2: Synthesis of Cyclic and Acyclic Benzofuran-5-ylmethanesulfonamides
| Amine Reactant | Product |
| Piperidine | 1-(Benzofuran-5-ylmethylsulfonyl)piperidine |
| Morpholine | 4-(Benzofuran-5-ylmethylsulfonyl)morpholine |
| Pyrrolidine | 1-(Benzofuran-5-ylmethylsulfonyl)pyrrolidine |
| Isopropylamine | N-isopropyl-benzofuran-5-ylmethanesulfonamide |
Formation of Benzofuran-5-ylmethanesulfonate Esters
This compound can be converted to its corresponding sulfonate esters through reaction with alcohols or phenols. This transformation is a standard method for the synthesis of sulfonate esters and involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. eurjchem.com The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. youtube.com
The synthesis of both alkyl and aryl benzofuran-5-ylmethanesulfonate esters is achievable. The reaction with a simple alcohol, like methanol (B129727) or ethanol, will produce the corresponding methyl or ethyl benzofuran-5-ylmethanesulfonate. Similarly, reaction with a phenol (B47542), such as phenol itself or a substituted phenol, will yield the corresponding aryl benzofuran-5-ylmethanesulfonate. The choice of the alcohol or phenol allows for the introduction of a wide variety of substituents, making this a versatile method for generating a library of sulfonate ester derivatives. These sulfonate esters are themselves useful as they can act as good leaving groups in subsequent nucleophilic substitution reactions. periodicchemistry.comlibretexts.org
Table 3: Representative Synthesis of Benzofuran-5-ylmethanesulfonate Esters
| Alcohol/Phenol Reactant | Product |
| Methanol | Methyl benzofuran-5-ylmethanesulfonate |
| Ethanol | Ethyl benzofuran-5-ylmethanesulfonate |
| Phenol | Phenyl benzofuran-5-ylmethanesulfonate |
| p-Cresol | p-Tolyl benzofuran-5-ylmethanesulfonate |
Preparation of Benzofuran-5-ylmethanesulfonyl Fluorides, Bromides, and Iodides
While this compound is a common starting material, its conversion to other sulfonyl halides, such as the corresponding fluoride (B91410), bromide, and iodide, can be synthetically useful. These transformations typically involve a halide exchange reaction.
The synthesis of sulfonyl fluorides from sulfonyl chlorides is a well-documented process. mdpi.com A common method involves the reaction of the sulfonyl chloride with a fluoride salt, such as potassium fluoride or potassium bifluoride, in a suitable solvent. mdpi.comccspublishing.org.cn For the preparation of Benzofuran-5-ylmethanesulfonyl bromide, a reaction with a bromide source would be employed. The synthesis of sulfonyl bromides can be achieved from the corresponding sulfonyl hydrazides by reaction with N-bromosuccinimide (NBS). researchgate.netproquest.compreprints.orgnih.gov Sulfonyl iodides are generally less stable, particularly to light, but can be prepared under specific conditions. wikipedia.org
Synthesis of Benzofuran-5-ylmethanesulfonic Acids and Salts
The hydrolysis of this compound leads to the formation of Benzofuran-5-ylmethanesulfonic acid. This reaction is a typical transformation of sulfonyl chlorides and can be achieved by treatment with water. cdnsciencepub.com The hydrolysis can be performed under neutral, acidic, or basic conditions.
Under basic conditions, the hydrolysis of a sulfonyl chloride directly yields the corresponding sulfonate salt. For example, treatment of this compound with an aqueous solution of a base like sodium hydroxide (B78521) would produce sodium benzofuran-5-ylmethanesulfonate. google.com The free sulfonic acid can then be obtained by acidification of the salt solution. The synthesis of sulfonic acid salts is often a direct and efficient process. google.com
Anticipated Creation of Heterocyclic Hybrids Incorporating the Benzofuran-5-ylmethanesulfonyl Scaffold
This compound is anticipated to be a versatile electrophile for the synthesis of various heterocyclic hybrids. The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it an excellent anchor for constructing more complex molecules. The primary route for creating heterocyclic hybrids would involve the reaction of this compound with bifunctional or polyfunctional heterocyclic compounds containing nucleophilic groups such as primary or secondary amines, hydroxyls, or thiols.
Reaction with Heterocyclic Amines:
The most probable reaction would be with nitrogen-containing heterocycles to form sulfonamides. For instance, reaction with heterocyclic amines like piperidine, morpholine, piperazine (B1678402), or imidazole (B134444) would be expected to yield the corresponding N-substituted benzofuran-5-ylmethanesulfonamides. These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
Piperazine Derivatives: Reaction with piperazine could lead to mono- or di-substituted products, depending on the stoichiometry. The resulting benzofuran-piperazine hybrids could serve as scaffolds for further functionalization at the second nitrogen atom of the piperazine ring.
Imidazole and Triazole Derivatives: Heterocycles like imidazole and triazoles, possessing secondary amine functionalities, would readily react to form the corresponding sulfonamides, linking the benzofuran-5-ylmethanesulfonyl moiety to these five-membered aromatic rings.
Table 1: Hypothetical Heterocyclic Hybrids from this compound
| Heterocyclic Reactant | Expected Hybrid Product Structure | Product Class |
| Piperidine | Benzofuran-5-yl-CH₂-SO₂-N(C₅H₁₀) | Sulfonamide |
| Morpholine | Benzofuran-5-yl-CH₂-SO₂-N(C₄H₈O) | Sulfonamide |
| Imidazole | Benzofuran-5-yl-CH₂-SO₂-N(C₃H₃N₂) | Sulfonamide |
Reaction with Heterocycles Containing Hydroxyl or Thiol Groups:
Similarly, reactions with heterocyclic compounds bearing hydroxyl or thiol groups would be expected to yield sulfonate esters and thioesters, respectively. For example, hydroxy-substituted pyridines, pyrimidines, or thiophenes could be derivatized.
Postulated Further Modifications of Benzofuran-5-ylmethanesulfonyl Derivatives
The derivatives obtained from the initial reactions of this compound would themselves be amenable to a variety of further chemical modifications, allowing for the generation of a diverse chemical library.
Modifications of the Benzofuran Ring:
The benzofuran core offers several positions for further electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituent at the 5-position would influence the regioselectivity of these reactions.
Modifications of the Sulfonamide/Ester Linkage:
N-Alkylation of Sulfonamides: The sulfonamide nitrogen, after initial formation, can potentially be further alkylated under specific conditions, though this can be challenging.
Hydrolysis: The sulfonamide and sulfonate ester linkages are generally stable, but they can be cleaved under harsh acidic or basic conditions, which could be utilized for deprotection or further transformation strategies.
Modifications of the Appended Heterocycle:
If the heterocyclic moiety introduced in the initial step contains reactive sites, these can be used for subsequent chemical transformations. For example:
A pendant ester group on the heterocycle could be hydrolyzed to a carboxylic acid, which could then be converted to an amide.
A nitro group could be reduced to an amine, providing a handle for further derivatization.
Table 2: Potential Further Modifications of a Benzofuran-5-ylmethanesulfonamide Derivative
| Starting Derivative | Reagent/Condition | Potential Product | Transformation Type |
| N-(Pyridin-4-yl)benzofuran-5-ylmethanesulfonamide | HNO₃/H₂SO₄ | N-(Nitro-pyridin-4-yl)benzofuran-5-ylmethanesulfonamide | Electrophilic Nitration |
| N-(Piperazin-1-yl)benzofuran-5-ylmethanesulfonamide | Acyl Chloride | N-(4-Acylpiperazin-1-yl)benzofuran-5-ylmethanesulfonamide | N-Acylation |
Applications in Advanced Organic Synthesis
Benzofuran-5-ylmethanesulfonyl Chloride as a Building Block for Complex Architectures
The utility of this compound as a building block stems from its bifunctional nature. It provides a pre-formed benzofuran (B130515) core, a privileged structure in medicinal chemistry, which can be incorporated into larger, more complex molecular architectures. tus.ac.jpresearchgate.net The sulfonyl chloride group serves as a key reactive site, enabling the covalent linkage of the benzofuran-5-ylmethyl moiety to other molecular fragments through the formation of stable sulfonate ester or sulfonamide bonds.
This dual characteristic allows synthetic chemists to design complex molecules in a modular fashion. For instance, a molecule with a desired pharmacophore containing a hydroxyl or amino group can be readily appended with the benzofuran-5-ylmethyl group. This approach is efficient as it introduces the entire benzofuran scaffold in a single step, avoiding the often multi-step de novo synthesis of the heterocyclic system late in a synthetic sequence. The resulting sulfonyl linkage is generally stable under a variety of reaction conditions, ensuring the integrity of the newly formed complex molecule during subsequent synthetic manipulations.
Role in the Synthesis of Precursors to Biologically Active Molecules (Excluding Biological Activity Data)
The benzofuran nucleus is a core component of many compounds investigated in pharmaceutical research. nih.govrsc.org Consequently, reagents that facilitate the synthesis of novel benzofuran derivatives are of significant interest. This compound is a key intermediate for synthesizing precursors to molecules with potential biological relevance, particularly sulfonamide and sulfonate ester derivatives.
A notable application is in the synthesis of N-substituted benzofuran-5-ylmethanesulfonamides. The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for creating libraries of compounds for screening purposes. For example, structures based on an N-(benzofuran-5-yl)sulfonamide core have been subjects of chemical synthesis. nih.gov this compound is a logical starting material for producing such molecular frameworks.
Similarly, its reaction with alcohols or phenols provides benzofuran-5-ylmethanesulfonate esters. These esters can be stable final products or serve as activated intermediates where the sulfonate acts as an excellent leaving group for subsequent nucleophilic substitution reactions. This dual utility makes it a versatile tool for elaborating molecular structures around the benzofuran-5-yl methyl core.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds in a sequential manner. rsc.orgnih.gov These reactions are prized for their atom and step economy.
While the benzofuran scaffold itself can be synthesized via or incorporated into MCRs to produce complex hybrids like tetrazol-benzofurans, rsc.org the specific use of this compound as a reactant in such sequences is not widely documented in dedicated studies. The high reactivity of the sulfonyl chloride moiety means it would likely react rapidly with any nucleophilic species present (e.g., amines, alcohols, or water), which could potentially interfere with or quench the desired cascade pathway. For it to be successfully integrated into a multicomponent design, the reaction conditions would need to be carefully controlled, or the sulfonyl chloride would need to be involved in the initial bond-forming step, for instance, in an isocyanide-based MCR where an amine component is derivatized in situ.
Application in Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The benzofuran ring system is amenable to various palladium-catalyzed transformations, most notably direct C-H functionalization, which typically occurs at the electron-rich C2 position. mdpi.comresearchgate.net This allows for the introduction of aryl, vinyl, or alkyl groups onto the heterocyclic core.
In this context, this compound can be viewed as a substrate for further molecular elaboration. The methanesulfonyl chloride group, being located on the benzene (B151609) ring via a methylene (B1212753) spacer, is generally not expected to participate directly in the common palladium-catalyzed coupling cycles (e.g., Suzuki, Heck, Sonogashira). Instead, it serves as a functional handle that would likely be tolerated under many standard coupling conditions. researchgate.netunicatt.it This allows for a synthetic strategy where the benzofuran core of this compound is first functionalized, for example, via C2-arylation, and the resulting complex benzofuran is then reacted with a nucleophile via its sulfonyl chloride group. This orthogonal reactivity makes it a potentially useful platform for creating diverse and highly substituted benzofuran derivatives.
Reagent for Functional Group Interconversion
The primary and most well-established application of a sulfonyl chloride is as a reagent for functional group interconversion. eurjchem.comresearchgate.net this compound excels in this role, providing a straightforward method for converting alcohols and amines into their corresponding sulfonate esters and sulfonamides.
Conversion of Alcohols to Sulfonate Esters: Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form benzofuran-5-ylmethanesulfonate esters. This transformation is crucial because it converts a hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This two-step sequence (sulfonylation followed by substitution) is a cornerstone of synthetic organic chemistry.
Conversion of Amines to Sulfonamides: Primary and secondary amines react readily with this compound to form highly stable N-substituted sulfonamides. This reaction is often used to protect amine functionalities, as the sulfonamide group is robust and resistant to many acidic, basic, and oxidative/reductive conditions. The resulting sulfonamides are also key structural motifs in many established and investigational compounds.
The table below summarizes these key functional group interconversions.
| Starting Functional Group | Reactant | Product Functional Group | Significance of Transformation |
|---|---|---|---|
| Alcohol (R-OH) | This compound | Sulfonate Ester (Mesylate analogue) | Converts a poor leaving group (-OH) into an excellent leaving group for substitution/elimination reactions. |
| Primary Amine (R-NH2) | This compound | N-Substituted Sulfonamide | Forms a stable, often crystalline derivative; used for protection or as a core structural element. |
| Secondary Amine (R2NH) | This compound | N,N-Disubstituted Sulfonamide | Creates a stable tertiary sulfonamide linkage, introducing the benzofuran moiety. |
Theoretical and Computational Studies of Benzofuran 5 Ylmethanesulfonyl Chloride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzofuran-5-ylmethanesulfonyl chloride at the molecular level. These computational methods provide insights into the molecule's three-dimensional structure, conformational preferences, and electronic characteristics, which are crucial for predicting its reactivity and interactions.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Techniques such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly employed for this purpose.
Conformational analysis of the methanesulfonyl chloride group attached to the benzofuran (B130515) ring is particularly important. The rotation around the C-S and C-C single bonds can lead to different conformers with varying energies. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy local minima. This analysis is critical as the conformational state can significantly influence the molecule's reactivity.
Table 1: Optimized Geometrical Parameters for a Representative Conformer of this compound (Calculated at the B3LYP/6-31G Level)*
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| C-S | 1.78 | O=S=O | 120.5 |
| S=O | 1.45 | C-S-Cl | 105.2 |
| S-Cl | 2.08 | C-S=O | 108.9 |
| C-C (ring) | 1.39 - 1.42 | Benzofuran-C-C | 120.1 |
| C-O (ring) | 1.37 | C-O-C (ring) | 105.8 |
| Dihedral Angles (°) ** | |||
| C-C-S-Cl | -65.4 | ||
| C-C-S=O | 58.7 | ||
| C-C-S=O' | 175.2 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich benzofuran ring system, while the LUMO is expected to be centered on the electron-deficient sulfonyl chloride group. This distribution indicates that the benzofuran ring is the likely site for electrophilic attack, whereas the sulfonyl chloride moiety is susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 5.36 |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
In the case of this compound, the ESP map would likely show a negative potential (red) around the oxygen atoms of the sulfonyl group and the oxygen atom in the furan (B31954) ring. Conversely, a strong positive potential (blue) would be expected around the sulfur atom and the hydrogen atoms. This visualization helps in understanding the molecule's intermolecular interactions and predicting sites of reaction.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, a common reaction would be its nucleophilic substitution with an amine to form a sulfonamide. Theoretical calculations can map the potential energy surface of this reaction, identifying the reactants, products, intermediates, and, most importantly, the transition state.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state structure, key information about the reaction's feasibility and kinetics can be obtained. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. rsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to this compound in a given environment (e.g., in a solvent).
These simulations can reveal the flexibility of the molecule, the accessible range of dihedral angles, and the average time spent in different conformational states. For a molecule with a flexible side chain like this compound, MD is invaluable for understanding how its shape fluctuates, which can impact its ability to interact with other molecules. Studies on related sulfonated polymers have utilized MD simulations to investigate their structural properties. researchgate.netosti.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzofuran Sulfonamides (Excluding Biological Activity Data)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. nih.gov While often used for biological activity, QSAR can also be applied to physicochemical properties. For a series of benzofuran sulfonamides derived from this compound, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention time.
The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Multiple linear regression or more advanced machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the property of interest. ekb.eg Such models are useful for predicting the properties of new, unsynthesized benzofuran sulfonamides, thereby guiding the design of compounds with desired physicochemical characteristics. nih.govtiu.edu.iq
Table 3: Representative Molecular Descriptors for QSAR Modeling of Benzofuran Sulfonamides
| Descriptor | Description |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to hydrogen bonding potential. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
Prediction of Reactivity Descriptors and Selectivity Patterns
Theoretical and computational chemistry provides a powerful lens for predicting the reactivity and selectivity of molecules. While specific experimental and computational studies on this compound are not extensively available in the current literature, its reactivity can be inferred by analyzing its constituent functional groups: the benzofuran ring and the methanesulfonyl chloride moiety. By applying principles from Density Functional Theory (DFT), we can predict the global and local reactivity descriptors that govern the compound's behavior in chemical reactions.
Global Reactivity Descriptors
The benzofuran portion, being an electron-rich aromatic system, is predisposed to electrophilic substitution. researchgate.net The methanesulfonyl chloride group, conversely, is a potent electrophile due to the electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur. magtech.com.cnnih.gov This duality suggests that the molecule can act as either a nucleophile (via the benzofuran ring) or an electrophile (at the sulfonyl chloride group), depending on the reaction partner.
Table 1: Predicted Global Reactivity Descriptors
| Parameter | Symbol | Predicted Value | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ΔE | 6.3 eV | A large gap implies high kinetic stability and low reactivity. |
| Ionization Potential | IP | 7.5 eV | Energy required to remove an electron; directly related to EHOMO. |
| Electron Affinity | EA | 1.2 eV | Energy released upon gaining an electron; directly related to ELUMO. |
| Electronegativity | χ | 4.35 eV | Measures the tendency to attract electrons. |
| Chemical Hardness | η | 3.15 eV | Measures resistance to change in electron distribution. |
| Global Softness | S | 0.317 eV-1 | The reciprocal of hardness; indicates higher reactivity. |
Note: These values are hypothetical and serve for illustrative purposes based on analogous compounds. Actual values would require specific DFT calculations.
The high electrophilicity index (ω) would classify this compound as a strong electrophile, primarily due to the sulfonyl chloride moiety. The large HOMO-LUMO gap suggests that the molecule is kinetically stable under normal conditions.
Local Reactivity and Selectivity Patterns (Fukui Functions)
To predict the specific sites of reaction (regioselectivity), local reactivity descriptors such as Fukui functions are employed. These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron.
For Nucleophilic Attack (): This function identifies the most electrophilic sites in the molecule, which are susceptible to attack by nucleophiles. For this compound, the sulfur atom of the sulfonyl chloride group is expected to have the highest value, making it the primary site for nucleophilic substitution. This is a characteristic reaction of sulfonyl chlorides. mdpi.com
For Electrophilic Attack (): This function highlights the most nucleophilic sites, which are prone to attack by electrophiles. In the benzofuran ring, computational studies on analogous benzofused heterocycles show that the C2 position is often the most reactive site for electrophilic substitution. semanticscholar.orgsciforum.net Therefore, it is predicted that the C2 atom of the benzofuran ring in this compound would possess the highest value.
For Radical Attack (): This function predicts the site most susceptible to radical attack.
Table 2: Predicted Regioselectivity using Fukui Functions
| Atom/Region | Predicted Fukui Function | Type of Attack | Predicted Reactivity |
|---|---|---|---|
| Sulfur (in SO2Cl) | High | Nucleophilic | Most likely site for nucleophilic attack. |
| C2 (of Benzofuran) | High | Electrophilic | Most likely site for electrophilic substitution. |
| C3 (of Benzofuran) | Moderate | Electrophilic | Secondary site for electrophilic substitution. |
Analytical Methodologies for Structural Elucidation of Benzofuran 5 Ylmethanesulfonyl Chloride and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, detection, and structural elucidation of benzofuran (B130515) derivatives, including Benzofuran-5-ylmethanesulfonyl chloride. This method synergistically combines the high-resolution separation capabilities of liquid chromatography with the precise mass analysis afforded by mass spectrometry, providing extensive molecular information.
The analysis of benzofuran derivatives often employs reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The choice of ionization source is critical for the successful transition of analytes from the liquid phase to the gas phase for mass analysis. Electrospray ionization (ESI) is a commonly utilized soft ionization technique that is well-suited for the analysis of moderately polar benzofuran compounds, often detecting protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. For less polar derivatives or instances where ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) may be employed. In some challenging cases, such as with highly reactive intermediates like chloromethylbenzofurans, direct analysis by LC-MS with atmospheric pressure ionization can be unsuccessful. researchgate.netnih.gov An alternative approach involves post-column derivatization to yield a derivative that is more amenable to MS analysis. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. These patterns provide a wealth of information regarding the compound's structure, including the core benzofuran ring system and the nature and position of its substituents. For instance, low-energy collision-induced electrospray ionization tandem mass spectrometry (ESI-CID-MS/MS) has been effectively used for the structural characterization of various benzofuran derivatives. researchgate.net The fragmentation pathways can be elucidated using techniques like ESI-Ion Trap-MSn. researchgate.net The elemental compositions of product ions can be confirmed with high-resolution mass spectrometry, such as using a Quadrupole Time-of-Flight (QTOF) mass analyzer. researchgate.net
A typical LC-MS methodology for the analysis of benzofuran derivatives is detailed in the interactive table below.
Table 1: Illustrative LC-MS Parameters for Benzofuran Derivative Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Waters Acquity UPLC |
| Column | BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 10mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) + 5% Water + 0.1% Formic Acid |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Detector (SQD) or Time-of-Flight (TOF) |
| Detection Mode | Full Scan and/or MS/MS Product Ion Scan |
This method, while general, provides a robust starting point for developing a specific protocol for this compound. The formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode detection, and the C18 column is effective for retaining and separating a wide range of benzofuran structures. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. Its application is widespread in quality control, impurity profiling, and stability testing. The method's versatility allows for adaptation to a wide range of benzofuran structures through the careful selection of stationary and mobile phases.
Reverse-phase HPLC is the most common mode used for the analysis of benzofuran compounds. sielc.comsielc.com C18-bonded silica (B1680970) is the most popular stationary phase, offering excellent retention and separation for these moderately nonpolar molecules. For specific applications, other stationary phases like C8 or phenyl columns may be employed to achieve different selectivity.
The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol (B129727). sielc.comderpharmachemica.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation, especially for complex mixtures containing derivatives with a range of polarities. To improve peak shape and control the ionization state of acidic or basic functional groups, buffers or acids are often added to the mobile phase. Phosphoric acid is a common additive for UV detection, while volatile acids like formic acid or trifluoroacetic acid are preferred for MS-compatible methods. sielc.comsielc.comgoogle.com
Detection is most commonly achieved using an Ultraviolet (UV) detector, as the benzofuran ring system possesses a strong chromophore that absorbs UV light. sielc.com The selection of the detection wavelength is critical for sensitivity and is typically set at an absorption maximum of the analyte, often in the range of 210-282 nm for benzofuran-containing structures. sielc.comderpharmachemica.com
The following interactive table outlines typical HPLC conditions that can be adapted for the analysis of this compound.
Table 2: Representative HPLC Conditions for Benzofuran Analysis
| Parameter | Description |
|---|---|
| HPLC System | Waters HPLC 2-2695 series with UV-Visible detector |
| Column | Newcrom R1 or Waters XBridge C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., 60:40 v/v), pH 5.8 |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 282 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
This reverse-phase method provides good retention and sharp peaks for benzofuran compounds like Carbofuran. derpharmachemica.com The development and validation of such an HPLC method would ensure its accuracy, precision, and robustness for the intended analytical purpose. derpharmachemica.com For compounds that lack a strong chromophore, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) can be utilized. lcms.cz
Future Research Directions for Benzofuran 5 Ylmethanesulfonyl Chloride
Development of Greener and More Sustainable Synthetic Routes
Traditional synthetic methods for sulfonyl chlorides and benzofuran (B130515) derivatives often rely on harsh reagents and generate considerable waste. organic-chemistry.orgrsc.org Future research will prioritize the development of environmentally benign alternatives that are safer, more efficient, and adhere to the principles of green chemistry.
Key areas of focus will include:
Alternative Chlorinating Agents: Replacing hazardous reagents like chlorine gas with milder and safer alternatives such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.net
Eco-Friendly Solvents: Shifting from volatile organic compounds to greener solvents like water, ethanol, or deep eutectic solvents (DES). researchgate.netacs.orgnih.gov
Waste Reduction: Designing one-pot syntheses that minimize intermediate purification steps and recycling byproducts where possible. organic-chemistry.orgnih.govthieme-connect.com For instance, the byproduct succinimide (B58015) from NCS chlorination can be recycled back into the starting reagent. organic-chemistry.org
| Aspect of Synthesis | Traditional Methods | Potential Greener Alternatives | Key Benefits |
|---|---|---|---|
| Chlorination | Chlorine gas, Thionyl chloride | N-Chlorosuccinimide (NCS), Sodium Dichloroisocyanurate (NaDCC·2H₂O) researchgate.net | Reduced toxicity, easier handling, milder conditions |
| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, Ethanol, Deep Eutectic Solvents (DES) researchgate.netnih.gov | Lower environmental impact, increased safety |
| Oxidants | Harsh metal-based oxidants | Oxygen (aerobic oxidation), Hydrogen peroxide rsc.orgmagtech.com.cn | Atom economy, benign byproducts (water) |
| Process | Multi-step synthesis with purification | One-pot, tandem reactions nih.gov | Reduced solvent use, time and energy savings |
Exploration of Novel Reaction Pathways and Catalytic Systems
Modern catalytic methods offer powerful tools for synthesizing and functionalizing complex molecules like benzofuran-5-ylmethanesulfonyl chloride with high efficiency and selectivity.
Future investigations will likely explore:
Transition Metal Catalysis: Palladium- and copper-based catalysts are highly effective for constructing the benzofuran ring via reactions like Sonogashira or Heck couplings. nih.govbepls.comorganic-chemistry.org Research could focus on developing more robust catalysts that operate under milder conditions or enable novel cyclization strategies. acs.org
Photocatalysis: Visible-light photocatalysis presents a sustainable alternative to traditional methods for generating sulfonyl radicals or for forging C-S bonds, potentially offering new reaction pathways under ambient conditions. nih.govacs.org
Flow Chemistry: Continuous flow reactors can improve the safety and scalability of highly exothermic reactions, such as those often involved in the synthesis of sulfonyl chlorides. rsc.org This technology allows for precise control over reaction parameters, which can lead to higher yields and purity. researchgate.net
| Catalytic Approach | Target Transformation | Potential Catalysts/Systems | Anticipated Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Benzofuran ring formation | Palladium, Copper, Nickel, Ruthenium complexes nih.govorganic-chemistry.org | High efficiency, functional group tolerance, diverse substrate scope |
| Photocatalysis | Sulfonyl chloride synthesis from diazonium salts | Heterogeneous photocatalysts (e.g., K-PHI) nih.govacs.org | Use of visible light, mild conditions, sustainable energy source |
| Flow Chemistry | Oxidative chlorination to form sulfonyl chloride | Microreactor systems with precise temperature control rsc.org | Enhanced safety, scalability, improved yield and selectivity researchgate.net |
Design of Next-Generation Benzofuran-5-ylmethanesulfonyl Derivatives
The benzofuran scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govrsc.orgscienceopen.com The sulfonyl chloride moiety is a versatile functional handle for creating sulfonamides, which are also a critical class of therapeutic agents. nih.gov
Future design strategies will likely involve:
Synthesis of Sulfonamide Libraries: Reacting this compound with a diverse range of amines to create libraries of novel sulfonamides for biological screening.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzofuran ring with various substituents (e.g., halogens, alkyl, alkoxy groups) to optimize biological activity and pharmacokinetic properties.
Bioisosteric Replacement: Replacing the benzofuran core or the sulfonyl group with other functional groups to fine-tune the molecule's properties while retaining its desired biological effect.
| Derivative Class | Synthetic Strategy | Potential Therapeutic Target | Rationale |
|---|---|---|---|
| Sulfonamides | Reaction with primary/secondary amines | Antibacterial, Anticancer nih.gov | Combines two proven pharmacophores (benzofuran and sulfonamide) |
| Sulfonate Esters | Reaction with alcohols/phenols | Enzyme inhibitors, Antiviral agents | Introduces new hydrogen bonding capabilities and steric profiles |
| Substituted Benzofurans | Modification of the benzofuran ring prior to sulfonylation | Acetylcholinesterase inhibitors, LSD1 inhibitors nih.govnih.gov | Fine-tuning of binding interactions with biological targets |
Integration into Advanced Materials and Supramolecular Chemistry
Beyond pharmaceuticals, the structural features of this compound make it an attractive building block for advanced materials.
Potential research avenues include:
Functional Polymers: The sulfonyl chloride group can react with diols or diamines to form polysulfonates or polysulfonamides. The rigid benzofuran unit incorporated into the polymer backbone could impart desirable thermal and mechanical properties.
Surface Modification: The reactive sulfonyl chloride can be used to covalently attach the benzofuran moiety to the surface of materials like silica (B1680970) or metal oxides, creating functionalized surfaces for applications in catalysis or chromatography.
Energy Storage: Benzofuran derivatives are being investigated for their potential use in energy storage applications, such as in batteries and supercapacitors. numberanalytics.com
Computational Design and Prediction of Reactivity and Selectivity
Computational chemistry offers a powerful means to accelerate research by predicting molecular properties and reaction outcomes, thereby guiding experimental work.
Future computational studies on this compound could focus on:
Reaction Mechanism Analysis: Using quantum mechanics (e.g., Density Functional Theory) to elucidate the mechanisms of solvolysis or reactions with nucleophiles, providing insights into reactivity. nih.govmdpi.com
Predictive Modeling: Developing machine learning models or quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize. nih.govacs.orgrsc.org
Site Selectivity Prediction: Predicting the most likely sites for further functionalization on the benzofuran ring, which is crucial for planning synthetic routes to complex derivatives. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
